9-(Dicyanomethylene)fluorene

Organic Electronics Electron Acceptors Cyclic Voltammetry

9-(Dicyanomethylene)fluorene delivers a decisive >400 mV anodic shift in first reduction potential versus 9-fluorenone, elevating electron affinity to TCNQ-class strength (EA 2.53–2.66 eV). This dicyanomethylene-functionalized core enables compatibility with low-bandgap polymer donors (e.g., PTB7, PTB7-Th) that fail with non-cyano analogs, and supports three reversible single-electron reductions for multi-state molecular memory. For OPV, electrophotographic sensitization (ICT band 510–560 nm), or TCNQ-analogous CT complexes, this building block provides a step-change, not an incremental improvement.

Molecular Formula C16H8N2
Molecular Weight 228.25 g/mol
CAS No. 1989-32-8
Cat. No. B155255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Dicyanomethylene)fluorene
CAS1989-32-8
Molecular FormulaC16H8N2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C#N)C#N
InChIInChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H
InChIKeyDBJKIYVWFSACIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 3 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Dicyanomethylene)fluorene (CAS 1989-32-8) | Core Electronic Building Block for Organic Electronics Procurement


9-(Dicyanomethylene)fluorene (CAS 1989-32-8), also known as 9-fluorenylidenemalononitrile, is a fluorene-derived small molecule electron acceptor characterized by a strong electron-withdrawing dicyanomethylene moiety at the C9 position of the fluorene core [1]. With a molecular formula C16H8N2 and molecular weight of 228.25 g/mol, this compound serves as a fundamental building block and electron-accepting unit in organic electronics research and materials development . Its rigid, planar polycyclic aromatic hydrocarbon core provides a stable conjugated framework that, when functionalized with the dicyanomethylene group, creates a potent electron sink essential for intramolecular charge transfer (ICT) and electron-transport applications [2].

Why 9-(Dicyanomethylene)fluorene (CAS 1989-32-8) Cannot Be Substituted by Generic Fluorene or Fluorenone Analogs


Substituting 9-(dicyanomethylene)fluorene with generic fluorene or 9-fluorenone derivatives fundamentally alters key electronic parameters essential for device and material performance. While fluorene and fluorenone share the same aromatic core, the replacement of the dicyanomethylene group with a hydrogen (in fluorene) or a carbonyl oxygen (in fluorenone) results in dramatically weaker electron-accepting capabilities [1]. Specifically, the conversion of 9-fluorenone to 9-(dicyanomethylene)fluorene shifts the first reduction potential by >400 mV toward less negative values, transforming it from a moderate to a strong electron acceptor comparable to TCNQ derivatives [2]. Furthermore, the dicyanomethylene unit lowers the lowest unoccupied molecular orbital (LUMO) energy level by 0.07–0.08 eV compared to analogous rhodanine-based acceptors, enabling compatibility with low-bandgap polymer donors that fail with non-cyano-substituted counterparts [3]. This functionalization is not merely incremental but represents a step-change in electron affinity and redox behavior that directly impacts device power conversion efficiency, photoconductivity sensitization, and charge-transfer complexation constants by factors of 2.5–3× [4].

Quantitative Differentiation Evidence for 9-(Dicyanomethylene)fluorene (CAS 1989-32-8) Versus In-Class Alternatives


Electron Acceptor Strength: Reduction Potential Shift >400 mV vs. Fluorenone

The introduction of a dicyanomethylene fragment at the C9 position of fluorene significantly enhances electron-accepting strength relative to 9-fluorenone. Cyclic voltammetry studies demonstrate that the first reduction wave of 9-(dicyanomethylene)fluorene is shifted to less negative potentials by more than 400 mV compared to the corresponding fluorenone derivative [1]. This shift elevates the acceptor to a strength comparable to TCNQ derivatives, a benchmark strong electron acceptor [1].

Organic Electronics Electron Acceptors Cyclic Voltammetry

LUMO Energy Level Lowering: -3.60 eV for Flu-CNRH Acceptor vs. -3.53 eV for Non-Cyano Analog Flu-RH

In a direct comparison of A–π–D–π–A-type non-fullerene small molecule acceptors, the incorporation of a 2-(1,1-dicyanomethylene)rhodanine end group (Flu-CNRH) lowers the LUMO energy level to −3.60 eV, compared to −3.53 eV for the rhodanine-based analog Flu-RH lacking the dicyanomethylene moiety [1]. The HOMO levels are similarly lowered from −5.58 eV (Flu-RH) to −5.71 eV (Flu-CNRH) [1]. This 0.07 eV LUMO deepening enables Flu-CNRH to function with low-bandgap polymer donors PTB7 and PTB7-Th, whereas Flu-RH exhibits no photovoltaic behavior with these same donors [1].

Organic Photovoltaics Non-Fullerene Acceptors Energy Level Tuning

Charge-Transfer Complexation Constant: 2.5–3× Increase vs. 9-Fluorenones

Increasing the electron affinity from 9-fluorenones to the corresponding 9-dicyanomethylenefluorenes increases the complexation constants K(CTC) for charge-transfer complexes with anthracene by 2.5–3 times [1]. This quantification emerges from systematic studies where electron affinity values were determined: 9-fluorenones exhibit EA = 1.86–2.31 eV (poor to moderate acceptors), while 9-dicyanomethylene derivatives exhibit EA = 2.53–2.66 eV (strong electron acceptors) [1]. Additionally, substitution of the carbonyl oxygen in fluorenones by a dicyanomethylene group increases the thermodynamic stability of the radical anion, with K(SEM) ranging from 3 × 10⁵ to 3 × 10⁹ M⁻¹ [1].

Charge-Transfer Complexes Photoconductivity Molecular Recognition

Redox Multistage Capability: Three Single-Electron Reductions vs. Two for Fluorenone Derivatives

Cyclic voltammetry of self-assembled monolayers (SAMs) on gold surfaces reveals that dicyanomethylene-fluorene derivative 8b exhibits three reversible single-electron reduction waves, whereas fluorenone derivatives 7a,b and 11 exhibit only two [1]. This additional reduction wave corresponds to the first observation of a radical trianion species in SAMs, representing a qualitative and quantitative expansion of accessible redox states [1]. The three sequential reductions correspond to radical anion, dianion, and radical trianion formation—a capability not present in the carbonyl-containing analogs [1].

Self-Assembled Monolayers Molecular Electronics Redox Chemistry

Photovoltaic Device Efficiency: Flu-CNRH Achieves 1.47% PCE with P3HT; Flu-RH Shows No Photovoltaic Behavior with PTB7

In OPV devices fabricated with ITO/PEDOT:PSS/active layer/LiF/Al configuration, the dicyanomethylene-containing acceptor Flu-CNRH achieves a power conversion efficiency of 1.47% when blended with P3HT at a D:A ratio of 1:1.5 and annealed at 140°C [1]. More importantly, Flu-CNRH demonstrates compatibility with low-bandgap polymer donor PTB7, achieving 1.22% PCE with external quantum efficiency response extending to 750 nm, whereas the non-cyano analog Flu-RH exhibits no photovoltaic behavior whatsoever with PTB7 or PTB7-Th [1].

Organic Solar Cells Non-Fullerene Acceptors Device Performance

Intramolecular Charge Transfer Absorption: λ ≈ 510–560 nm Band for Dicyanomethylene Derivatives

9-Dicyanomethylene derivatives (compounds 5–7) synthesized via condensation of fluorenones with malononitrile exhibit strong intramolecular charge transfer absorption bands in the range λ ≈ 510–560 nm, and these compounds sensitize the photoconductivity of carbazole-containing polymer films [1]. This specific absorption feature arises directly from the dicyanomethylene group and is not present in the parent fluorenones 2–4 [1].

Photoconductivity Sensitization Charge-Transfer Absorption Carbazole Polymers

Validated Application Scenarios for 9-(Dicyanomethylene)fluorene (CAS 1989-32-8) Based on Quantitative Evidence


Organic Photovoltaic (OPV) Acceptor Synthesis Requiring Low-Bandgap Polymer Compatibility

For researchers synthesizing non-fullerene acceptors intended for use with low-bandgap polymer donors such as PTB7 or PTB7-Th, 9-(dicyanomethylene)fluorene is the requisite core modification. Evidence demonstrates that dicyanomethylene-containing acceptors (Flu-CNRH) achieve a LUMO of −3.60 eV and function in PTB7 devices (1.22% PCE), whereas the non-cyano analog Flu-RH (LUMO −3.53 eV) shows no photovoltaic behavior with these same polymers [1].

Electron-Transport Layer (ETL) Formulation for Electrophotographic Elements

In the development of electrophotographic plates and photoconductive insulating layers, 9-(dicyanomethylene)fluorene derivatives serve as effective electron-transport agents and Lewis acid sensitizers. The 2.5–3× increase in charge-transfer complexation constants K(CTC) compared to 9-fluorenones [1] enables efficient sensitization of carbazole-containing polymer films, with the ICT absorption band at 510–560 nm [1] providing a measurable spectroscopic handle for formulation optimization.

Molecular Electronics Research on Multistage Redox Systems

For investigations into molecular switches, memory elements, or multistage redox chemistry on metal surfaces, 9-(dicyanomethylene)fluorene offers a distinct advantage over fluorenone analogs. Cyclic voltammetry of SAMs confirms three reversible single-electron reductions for dicyanomethylene-fluorene (accessing radical anion, dianion, and radical trianion states) versus only two for fluorenone derivatives [1], enabling higher charge storage density and more complex redox logic in molecular electronic devices.

Strong Electron Acceptor Synthesis Comparable to TCNQ Benchmarks

When designing organic electron acceptors requiring strength comparable to TCNQ derivatives, 9-(dicyanomethylene)fluorene is the appropriate synthetic target. The >400 mV shift in first reduction potential relative to 9-fluorenone elevates these acceptors to TCNQ-level strength [1]. Electron affinity values of 2.53–2.66 eV for dicyanomethylene derivatives classify them as strong acceptors, versus 1.86–2.31 eV for moderate fluorenone-based acceptors [1], enabling applications in n-type conductors and charge-transfer complex formation with donors such as tetrathiafulvalene (TTF).

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